molecular formula C25H32N2O7 B13169125 (2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13169125
M. Wt: 472.5 g/mol
InChI Key: ZPAHMWPREKDORD-NNPDTBDGSA-N
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Description

This compound is a stereochemically complex pyrrolidine derivative featuring dual protective groups (Cbz and Boc), a 2-methylpropyl (isobutyl) substituent, and a 1,3-oxazol-5-yl moiety. Its stereochemistry (2R,3S,5S) is critical for molecular interactions, particularly in pharmaceutical contexts where enantioselectivity governs bioactivity . Pyrrolidine scaffolds are widely employed in drug design due to their conformational rigidity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-16(2)11-25(22(30)34-24(3,4)5)12-18(21(28)29)20(19-13-26-15-33-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1

InChI Key

ZPAHMWPREKDORD-NNPDTBDGSA-N

Isomeric SMILES

CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Synthesis and Stereocontrol

  • The pyrrolidine-3-carboxylic acid scaffold is often synthesized starting from chiral amino acids or via asymmetric synthesis routes such as cyclization of chiral precursors or stereoselective ring closure reactions. For example, derivatives of pyrrolidine-3-carboxylic acid (CAS 59378-87-9) are prepared by reductive amination of aldehydes with pyrrolidine-3-carboxylic acid, yielding stereochemically defined products.

  • The stereochemistry at positions 2, 3, and 5 is controlled by chiral starting materials or chiral catalysts during ring formation or substitution steps.

Protection of Amino and Carboxyl Groups

  • The nitrogen atom at position 1 is protected using the benzyloxycarbonyl (Cbz) group. This is typically introduced by reaction of the free amine with benzyloxycarbonyl chloride or benzyloxycarbonyl anhydride under basic conditions, which prevents undesired side reactions during subsequent steps.

  • The carboxyl group at position 5 is protected as the tert-butoxycarbonyl (Boc) ester. Boc protection is commonly achieved by treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • These protecting groups are stable under a variety of reaction conditions but can be selectively removed later.

Incorporation of the 1,3-Oxazol-5-yl Moiety

  • The 2-position of the pyrrolidine ring is substituted with a 1,3-oxazol-5-yl group, a heteroaryl substituent that can be introduced via cross-coupling reactions such as Suzuki or Stille coupling if the pyrrolidine intermediate is halogenated at the 2-position.

  • Alternatively, the oxazole ring can be constructed in situ or introduced via nucleophilic aromatic substitution depending on the synthetic route.

Representative Reaction Conditions and Purification

  • Reductive amination reactions involving pyrrolidine-3-carboxylic acid and aldehydes have been performed in solvents such as dichloromethane or ethanol with acetic acid as a catalyst and sodium triacetoxyborohydride as the reducing agent, stirring at room temperature overnight.

  • Workup involves quenching with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration.

  • Purification is commonly achieved by chromatographic methods including Mass Directed AutoPrep or preparative HPLC to isolate the desired stereochemically pure compound.

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrrolidine ring formation Chiral amino acid precursors or asymmetric cyclization Establishes (2R,3S,5S) stereochemistry
2 N-Protection Benzyloxycarbonyl chloride, base (e.g., NaHCO3) Cbz group introduced at N-1
3 Carboxyl protection Di-tert-butyl dicarbonate (Boc2O), base Boc group introduced at 5-position
4 Alkylation 2-Methylpropyl halide, base or metal catalyst 2-methylpropyl substituent installed at 5-position
5 Heteroaryl substitution Cross-coupling (Suzuki/Stille) or nucleophilic substitution 1,3-oxazol-5-yl group introduced at 2-position
6 Purification Extraction, drying, filtration, Mass Directed AutoPrep Isolation of pure stereoisomer

Research Findings and Perspectives

  • The use of sodium triacetoxyborohydride in reductive amination with pyrrolidine-3-carboxylic acid derivatives provides high yields and stereoselectivity under mild conditions.

  • Protecting groups such as Cbz and Boc are chosen for their orthogonality, allowing selective deprotection in later synthetic stages without compromising other functionalities.

  • The installation of bulky groups like tert-butoxycarbonyl and benzyloxycarbonyl enhances compound stability during synthesis and purification.

  • The incorporation of heteroaryl groups like 1,3-oxazol-5-yl is significant for modulating biological activity, often introduced via palladium-catalyzed cross-coupling reactions, which are well-established for such transformations.

  • The stereochemical integrity of the pyrrolidine ring is critical for biological function; thus, stereoselective synthesis and careful purification are emphasized in literature and patent documents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups

    Reduction: Reduction of carbonyl groups to alcohols

    Substitution: Nucleophilic substitution reactions at the benzyloxycarbonyl and tert-butoxycarbonyl groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), Primary amines

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group could yield a benzoic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe for studying enzyme mechanisms

    Medicine: As a potential drug candidate for treating various diseases

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Pyrrolidine Derivatives

Compound Name Substituents Protective Groups Stereochemistry Key Functional Groups
Target Compound 2-methylpropyl, 1,3-oxazol-5-yl Cbz, Boc 2R,3S,5S Carboxylic acid, Oxazole
(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid Methyl Boc 2S,5S Carboxylic acid
(3R,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid Methyl Boc 3R,5R Carboxylic acid
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl Boc 2R,4S Carboxylic acid
N-Boc-(5S)-5-((4-allyloxy)benzyl)-pyrrolidine-2,4-dione Allyloxybenzyl Boc 5S Dione

Key Observations :

  • The target compound’s dual protection (Cbz + Boc) distinguishes it from simpler Boc-protected analogs .
  • The oxazole ring introduces aromaticity and hydrogen-bond acceptor sites, unlike phenyl or methyl groups in analogs .
  • The isobutyl group enhances hydrophobicity compared to methyl or allyloxybenzyl substituents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Log Po/w (Predicted) Solubility (mg/mL) TPSA (Ų)
Target Compound ~450 (estimated) 3.2–3.8 <1 (aqueous) 95
(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid 229.27 1.5 >10 66
(3R,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid 229.27 1.5 >10 66
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid 291.34 2.8 ~2 66

Key Observations :

  • The target compound’s higher molecular weight and Log P reflect increased lipophilicity due to the isobutyl and oxazole groups.
  • Lower aqueous solubility compared to methyl-substituted analogs correlates with its hydrophobic substituents .
  • Total Polar Surface Area (TPSA) is elevated in the target compound due to the oxazole and carboxylic acid groups, impacting membrane permeability .

Key Observations :

  • The target compound’s synthesis requires sequential protective group management to avoid undesired deprotection .
  • Yields for complex analogs (e.g., oxazole-containing) are typically lower than for simpler Boc-protected derivatives .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C26H33N3O6C_{26}H_{33}N_{3}O_{6} with a molecular weight of approximately 487.61 g/mol. The structure features a pyrrolidine ring substituted with various functional groups, which may contribute to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC26H33N3O6C_{26}H_{33}N_{3}O_{6}
Molecular Weight487.61 g/mol
Functional GroupsBenzyloxycarbonyl, tert-butoxycarbonyl, oxazole
Core StructurePyrrolidine

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown effectiveness against bacterial and fungal strains.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : There is evidence suggesting that related compounds can protect neuronal cells from oxidative stress and apoptosis.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects.
  • Modulation of Signaling Pathways : The compound could modulate key signaling pathways such as those involving MAPK or PI3K/Akt, which are vital for cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related pyrrolidine derivatives. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Assay : In vitro studies conducted on various cancer cell lines showed that compounds similar to this one induced apoptosis through caspase activation. This suggests a potential application in cancer therapy .
  • Neuroprotection Research : A study highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates .

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